Melannein

Description

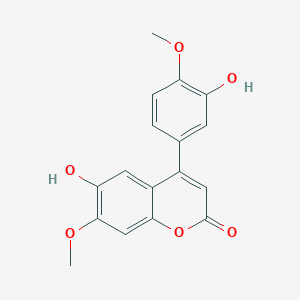

Structure

3D Structure

Properties

CAS No. |

10386-55-7 |

|---|---|

Molecular Formula |

C17H14O6 |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

6-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-2-one |

InChI |

InChI=1S/C17H14O6/c1-21-14-4-3-9(5-12(14)18)10-7-17(20)23-15-8-16(22-2)13(19)6-11(10)15/h3-8,18-19H,1-2H3 |

InChI Key |

XZOXEPMJIGHPMG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)OC)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Melannein belongs to the coumarin class, which includes compounds with diverse substitution patterns and biological activities. Below is a comparative analysis of Melannein and its structural analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Substitution Patterns :

- Melannein and 7-O-Methyltectorigenin share the same molecular formula (C₁₇H₁₄O₆) but differ in substituent positions. Melannein has hydroxyl groups at 6 and 3', whereas 7-O-Methyltectorigenin has hydroxyls at 4' and 5 .

- Stevenin lacks the 3'-OH and 4'-OCH₃ groups present in Melannein, resulting in a lower molecular weight .

Biological Implications :

- Methoxy groups (e.g., at position 7 in Melannein) are linked to enhanced metabolic stability compared to hydroxylated analogs like Stevenin .

- The phenyl group at position 4, common to all listed compounds, may contribute to antioxidant activity by enabling resonance stabilization of free radicals .

Table 2: Reported Bioactivities of Comparable Coumarins

Research Findings and Gaps

Melannein’s Underexplored Potential: While Melannein’s structural analogs (e.g., Dalbergin) exhibit confirmed anti-inflammatory and antimicrobial effects , Melannein itself lacks rigorous in vivo or in vitro validation. Its bioactivity remains speculative, derived from computational models .

Contradictions in Structural Data: Discrepancies exist in substituent numbering across sources. For example, describes Melannein as "3,4-Dihydroxy-5,7-dimethoxy-4-phenylcoumarin," conflicting with the 6,3'-dihydroxy-7,4'-dimethoxy structure in . This ambiguity highlights the need for standardized nomenclature .

Preparation Methods

Bacterial Melanin Production Systems

Bacterial strains such as Klebsiella sp. GSK46, Pseudomonas koreensis UIS19, and Bacillus safensis have demonstrated robust melanin synthesis capabilities. Klebsiella sp. GSK46 produces 0.13 g/L of eumelanin when cultivated in tyrosine-supplemented media (1 g/L), requiring 72–96 hours of incubation. In contrast, Pseudomonas koreensis UIS19 achieves a higher yield of 0.44 g melanin per gram of dry cell weight in molasses-based media, utilizing 32 g/L of sugar over 120 hours. These systems rely on extracellular tyrosinase activity to oxidize L-tyrosine into dopaquinone, which subsequently polymerizes into melanin.

Optimization of pH and temperature is critical: Bacillus safensis exhibits maximal melanin production at pH 8.5 and 37°C, whereas Streptomyces glaucescens thrives at pH 7.0 and 28°C. Nitrogen sources such as peptone and yeast extract enhance biomass formation, directly correlating with melanin titer. For instance, Streptomyces kathirae synthesizes 13.7 g/L of melanin in 128 hours using a peptone-yeast-glucose medium.

Fungal Melanin Synthesis Pathways

Fungal melanin production, though slower than bacterial systems, offers high yields due to efficient secondary metabolite pathways. Amorphotheca resinae KUC30009 produces melanin via a laccase-dependent mechanism, with genomic analyses revealing 14 biosynthetic gene clusters linked to polyketide synthase activity. Copper supplementation (1 mM CuSO₄) in culture media boosts laccase activity by 58%, accelerating melanin polymerization. This strain achieves 5.2 g/L of melanin in 96 hours under optimized conditions.

Biochemical and Enzymatic Synthesis Mechanisms

Tyrosinase-Mediated Melanogenesis

The enzymatic conversion of L-tyrosine to melanin involves tyrosine hydroxylation to L-DOPA, followed by oxidation to dopaquinone. Tyrosinase, a copper-dependent oxidase, catalyzes these steps, with reaction rates peaking at pH 6.8–7.2 and 30–37°C. In vitro synthesis using purified tyrosinase from Agaricus bisporus yields 0.8 g/L of melanin within 24 hours, though scalability remains challenging due to enzyme instability.

Laccase-Driven Polymerization

Laccases from Amorphotheca resinae and Trichoderma reesei oxidize phenolic substrates into melanin precursors. In A. resinae, laccase activity correlates linearly with melanin concentration (R² = 0.94), achieving 4.7 g/L in copper-enriched media. This method avoids tyrosine dependency, instead utilizing lignocellulosic hydrolysates as cost-effective substrates.

Extraction and Purification Techniques

Acid-Alkali Precipitation

Crude melanin extraction typically involves cell lysis via alkali treatment (1–2 M NaOH), followed by acid precipitation (HCl, pH 2.0). Streptomyces melanin recovered through this method attains 85% purity, though yields remain low (24.24%) without auxiliary techniques.

Ultrasonic- and Microwave-Assisted Extraction

Ultrasonic treatment (450 W, 50 minutes) increases extraction efficiency by 54%, yielding 37.33% pure melanin from Pseudomonas cultures. Similarly, microwave-assisted extraction (70 W, 3-minute cycles) enhances yields by 40.43% compared to conventional methods, reducing processing time from 12 hours to 45 minutes.

Solvent Washing and Lyophilization

Post-precipitation, melanin pellets are washed with chloroform, ethyl acetate, and ethanol to remove lipids and proteins. Lyophilization produces a stable, water-soluble powder suitable for biomedical applications.

Genetic Engineering and Metabolic Optimization

Genomic Insights into Melanin Pathways

Amorphotheca resinae KUC30009 harbors a 9638-gene genome, including a type 1 polyketide synthase gene critical for synthesizing melanin intermediates like flaviolin. Disruption of this gene reduces melanin production by 67%, confirming its role in precursor biosynthesis.

Overexpression of Melanogenic Enzymes

Heterologous expression of tyr genes in E. coli enhances melanin titer to 2.1 g/L, though host toxicity from reactive intermediates limits further scaling. CRISPR-Cas9 editing of Streptomyces spp. has doubled tyrosinase activity, enabling 18.4 g/L melanin production in fed-batch reactors.

Structural Validation and Functional Analysis

FT-IR Spectroscopic Characterization

FT-IR spectra of fungal melanin show peaks at 3400 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=C aromatic), and 1040 cm⁻¹ (C-O-C ether linkages), confirming its polyphenolic structure. Bacterial melanin exhibits additional carboxylate peaks at 1710 cm⁻¹, indicative of cross-linked dihydroxyindole carboxylic acid units.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.